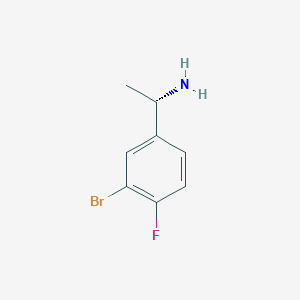

(1S)-1-(3-bromo-4-fluorophenyl)ethan-1-amine

Description

Chiral arylethylamines represent a cornerstone class of organic compounds, distinguished by their widespread presence in biologically active molecules and their utility as versatile intermediates in asymmetric synthesis. Their structural motif is central to a vast number of pharmaceuticals and natural products.

Structure

3D Structure

Properties

IUPAC Name |

(1S)-1-(3-bromo-4-fluorophenyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5H,11H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMDQQAMANPGCU-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=C(C=C1)F)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 1s 1 3 Bromo 4 Fluorophenyl Ethan 1 Amine

Reactions Involving the Amine Functionality

The primary amine group in (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-amine is a key site for a variety of chemical modifications, enabling its incorporation into larger, more complex molecular architectures. Its nucleophilic character drives reactions such as derivatization and addition to electrophilic centers.

Amine Derivatization for Synthetic Purposes

The amine functionality can be readily derivatized to form a range of stable products, a common strategy in the synthesis of biologically active molecules. These derivatizations include the formation of amides, sulfonamides, ureas, and thioureas.

Amide Formation: In the presence of acylating agents such as acyl chlorides or carboxylic acids activated with coupling reagents, the primary amine undergoes acylation to form the corresponding amide. This reaction is fundamental in peptide synthesis and the construction of various pharmaceutical compounds.

Sulfonamide Formation: Reaction with sulfonyl chlorides in the presence of a base yields stable sulfonamides. This moiety is a well-known bioisostere of the amide group and is prevalent in a variety of therapeutic agents.

Urea (B33335) and Thiourea (B124793) Formation: The amine can react with isocyanates and isothiocyanates to produce urea and thiourea derivatives, respectively. These functional groups are known to participate in hydrogen bonding and are often incorporated into molecules designed to interact with biological targets.

| Derivative Type | Reagent Example | Functional Group Formed |

| Amide | Acetyl Chloride | -NH-C(=O)CH₃ |

| Sulfonamide | Benzenesulfonyl Chloride | -NH-S(=O)₂Ph |

| Urea | Phenylisocyanate | -NH-C(=O)NHPh |

| Thiourea | Phenylisothiocyanate | -NH-C(=S)NHPh |

Nucleophilic Reactivity of the Amine

The lone pair of electrons on the nitrogen atom imparts nucleophilic character to the amine, allowing it to attack electron-deficient centers.

Nucleophilic Addition to Carbonyls: The amine can undergo nucleophilic addition to the carbonyl carbon of aldehydes and ketones. The initial addition product is a hemiaminal, which can then dehydrate to form an imine (Schiff base). This reversible reaction is often catalyzed by acid.

Alkylation: The amine can be alkylated by reaction with alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products, as well as the potential for the formation of a quaternary ammonium (B1175870) salt.

Reactions at the Halogenated Aromatic Ring

The 3-bromo-4-fluorophenyl moiety of the molecule provides two reactive sites on the aromatic ring for carbon-carbon and carbon-heteroatom bond formation. The differing reactivities of the bromine and fluorine substituents allow for selective transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

The bromine atom at the C3 position is a versatile handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. These reactions are generally favored at the C-Br bond over the more robust C-F bond.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a powerful method for forming new carbon-carbon bonds and synthesizing biaryl compounds. For instance, the reaction of this compound with an arylboronic acid would yield a 3-aryl-4-fluorophenyl derivative.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a substituted alkene. This allows for the introduction of vinyl groups onto the aromatic ring.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. It is a highly efficient method for the synthesis of aryl-substituted alkynes.

| Coupling Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) |

| Suzuki-Miyaura | Arylboronic acid | C(sp²)-C(sp²) | Pd(0) catalyst, Base |

| Heck | Alkene | C(sp²)-C(sp²) | Pd(0) catalyst, Base |

| Sonogashira | Terminal alkyne | C(sp²)-C(sp) | Pd(0) catalyst, Cu(I) co-catalyst, Base |

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Aryl Systems

While less reactive than the bromine in palladium-catalyzed reactions, the fluorine atom at the C4 position can undergo nucleophilic aromatic substitution (SNAr). This reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, although the bromo and ethylamine (B1201723) substituents in this specific molecule are not strongly activating for SNAr. The reaction typically requires a strong nucleophile and can be promoted by elevated temperatures. For instance, reaction with a potent nucleophile like an alkoxide or a secondary amine under forcing conditions could potentially lead to the displacement of the fluoride.

Applications of 1s 1 3 Bromo 4 Fluorophenyl Ethan 1 Amine in Asymmetric Synthesis

Role as a Chiral Building Block

Chiral building blocks are enantiomerically pure compounds that are incorporated into a larger molecule, transferring their chirality to the final product. This strategy is fundamental to the synthesis of many pharmaceuticals and other biologically active compounds where stereochemistry is crucial for activity.

The amine functional group and the stereocenter of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-amine make it an ideal starting point for the construction of larger, multifunctional molecules. The primary amine can be readily derivatized to form amides, sulfonamides, or imines, allowing for the introduction of diverse structural elements. The bromo- and fluoro-substituents on the aromatic ring provide handles for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are powerful tools for carbon-carbon and carbon-heteroatom bond formation. These reactions would allow for the attachment of various other molecular fragments, leading to the assembly of complex and diverse chemical architectures.

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The enantiopure nature of this compound allows for its use in the synthesis of chirally pure scaffolds. For instance, it could be a key component in the synthesis of chiral nitrogen-containing heterocyclic scaffolds, such as pyrrolidines or piperidines, which are prevalent in many pharmaceutical agents. The synthetic route could involve the amine participating in cyclization reactions, with the stereochemistry of the final heterocyclic ring being directed by the existing chiral center of the starting amine.

Use as a Chiral Auxiliary in Diastereoselective Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. After the desired stereochemistry has been established, the auxiliary is removed. Chiral amines are frequently employed as auxiliaries due to their ability to form chiral amides or imines with prochiral substrates.

While specific research detailing the use of this compound as a chiral auxiliary is not readily found in broad literature searches, its structural similarity to other well-known chiral amines suggests its potential in this role.

In a hypothetical scenario, this compound could be reacted with an α,β-unsaturated carboxylic acid to form a chiral amide. The resulting amide could then undergo a conjugate addition reaction with a nucleophile. The chiral environment provided by the auxiliary would direct the approach of the nucleophile, leading to the preferential formation of one diastereomer of the product. Subsequent hydrolysis of the amide bond would cleave the auxiliary, yielding an enantiomerically enriched product.

Table 1: Hypothetical Diastereoselective Conjugate Addition

| Substrate | Chiral Auxiliary | Nucleophile | Expected Outcome |

|---|

Similarly, the amine could be used to direct diastereoselective cycloaddition reactions, such as the Diels-Alder reaction. By forming a chiral imine with a dienophile, the auxiliary would create a chiral pocket that influences the approach of the diene, resulting in a diastereomerically enriched cycloadduct. Removal of the auxiliary would then furnish the enantiomerically enriched cyclic product.

Table 2: Hypothetical Diastereoselective Cycloaddition

| Reaction Type | Substrates | Chiral Auxiliary | Expected Outcome |

|---|

Precursor for Chiral Ligands in Asymmetric Catalysis

Chiral ligands are essential components of asymmetric catalysis, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. Chiral amines are common precursors for the synthesis of various types of chiral ligands, including phosphine-amine (P,N) ligands, which are highly effective in a range of metal-catalyzed asymmetric reactions.

This compound could serve as a scaffold for the synthesis of novel chiral ligands. The amine nitrogen can act as a coordination site for a metal center, while the aromatic ring provides a framework for the introduction of other coordinating groups, such as phosphines. For example, the bromine atom on the phenyl ring could be displaced by a phosphine (B1218219) group via a metal-catalyzed cross-coupling reaction, leading to a P,N-ligand. The stereocenter of the original amine would ensure the chirality of the resulting ligand, which could then be applied in asymmetric catalytic transformations such as hydrogenation, hydrosilylation, or allylic alkylation.

Table 3: Potential Chiral Ligand Synthesis

| Starting Material | Synthetic Step | Resulting Ligand Type | Potential Catalytic Application |

|---|

Incorporation into Supramolecular Assemblies and Chiral Recognition Systems

There is a lack of specific research detailing the incorporation of This compound into supramolecular assemblies or its use in chiral recognition systems. Nevertheless, the structural characteristics of this molecule make it an interesting candidate for such applications.

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Chiral molecules are often used as building blocks to create larger, ordered structures with specific functions. The presence of both a chiral center and halogen atoms in This compound could allow for its participation in various non-covalent interactions, including:

Hydrogen Bonding: The amine group can act as a hydrogen bond donor and acceptor.

Halogen Bonding: The bromine atom, in particular, can act as a halogen bond donor, interacting with Lewis basic sites.

π-π Stacking: The aromatic ring can engage in stacking interactions with other aromatic systems.

These interactions could enable the self-assembly of This compound or its derivatives into chiral supramolecular structures such as helices, sheets, or cages.

In the context of chiral recognition, a host molecule must selectively bind to one enantiomer of a chiral guest molecule over the other. The well-defined three-dimensional structure of This compound , combined with its potential for multiple non-covalent interactions, suggests its utility in the design of chiral hosts for the recognition and separation of racemic mixtures. The fluorine atom could also serve as a useful probe in ¹⁹F NMR studies for monitoring chiral recognition events.

Advanced Spectroscopic and Analytical Methodologies for Stereochemical Elucidation and Purity Assessment

Chromatographic Techniques for Enantiomeric Excess Determination

Chromatographic methods are central to the assessment of enantiomeric excess (e.e.), providing robust and reliable separation of enantiomers. This allows for accurate quantification of each stereoisomer in a sample.

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. phenomenex.comunife.it This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times and, thus, separation.

For the analysis of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-amine, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. The separation mechanism relies on a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the chiral analyte and the CSP. The presence of the amine group and the aromatic ring in the molecule provides key points of interaction.

Typical Chiral HPLC Parameters for Analysis of Substituted Phenylethylamines:

| Parameter | Condition |

| Column | Polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives) |

| Mobile Phase | A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV spectrophotometry at a wavelength where the aromatic ring absorbs (e.g., 220-260 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the resulting chromatogram.

Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile enantiomers. For primary amines like this compound, derivatization is often necessary to improve volatility and chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride (TFAA) or other acylating agents.

The derivatized enantiomers are then separated on a chiral capillary column, often coated with a cyclodextrin-based stationary phase. The chiral selector forms transient diastereomeric complexes with the derivatized enantiomers, leading to their separation based on differences in their interaction energies.

Illustrative Chiral GC Conditions for Derivatized Amines:

| Parameter | Condition |

| Column | Cyclodextrin-based chiral capillary column |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | A temperature gradient to ensure optimal separation |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatizing Agent | Trifluoroacetic anhydride (TFAA) |

An alternative to using a chiral stationary phase is the derivatization of the enantiomeric amine with a chiral derivatizing agent (CDA) to form diastereomers. nih.gov These diastereomers have different physical properties and can be separated on a standard achiral chromatographic column (either HPLC or GC).

For this compound, a common CDA would be an enantiomerically pure acid chloride, such as Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), or an isothiocyanate like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). nih.gov The resulting diastereomeric amides or thioureas can then be separated and quantified using standard chromatographic methods. The ratio of the diastereomers directly corresponds to the enantiomeric ratio of the original amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a potent tool for stereochemical analysis, offering detailed structural information. For the determination of enantiomeric excess, NMR techniques rely on creating a diastereomeric environment that makes the enantiomers spectroscopically distinguishable.

Chiral shift reagents, typically lanthanide complexes such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used to induce chemical shift differences between enantiomers in the NMR spectrum. researchgate.netdocumentsdelivered.com The chiral lanthanide complex reversibly coordinates with the amine, forming diastereomeric complexes. This association leads to different magnetic environments for the corresponding protons in each enantiomer, resulting in separate signals in the ¹H NMR spectrum. The integration of these signals allows for the determination of the enantiomeric ratio.

Similar to the chromatographic approach, derivatization with a chiral derivatizing agent (CDA) can be employed for NMR analysis. researchgate.netnih.gov The reaction of this compound with an enantiomerically pure CDA forms a mixture of diastereomers. These diastereomers will exhibit distinct signals in both ¹H and ¹⁹F NMR spectra. rsc.orgrsc.org

The presence of a fluorine atom in the target molecule makes ¹⁹F NMR a particularly sensitive and useful technique. rsc.orgrsc.org Derivatization with a fluorine-containing CDA can lead to well-resolved signals in the ¹⁹F NMR spectrum, which is often simpler and has a wider chemical shift range than the ¹H spectrum. rsc.orgrsc.org The relative integrals of the diastereomeric signals provide a precise measure of the enantiomeric excess. rsc.orgrsc.org

Examples of Chiral Derivatizing Agents for NMR Analysis of Amines:

| Chiral Derivatizing Agent | Resulting Derivative | Spectroscopic Handle |

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid) | Diastereomeric amides | ¹H and ¹⁹F NMR |

| (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid | Diastereomeric amides | ¹H and ¹⁹F NMR |

| Chiral isocyanates | Diastereomeric ureas | ¹H NMR |

The choice of method depends on the specific requirements of the analysis, including the desired accuracy, sensitivity, and the availability of instrumentation. For this compound, a combination of chiral HPLC for routine purity assessment and NMR with a chiral derivatizing agent for structural confirmation provides a comprehensive approach to its stereochemical elucidation.

Self-Enantiorecognition Phenomena (SIDA effect)

A notable, though often overlooked, form of enantiomeric self-recognition is the Self-Induced Diastereomeric Anisochronism (SIDA) effect, which is observable by Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org This phenomenon arises from the rapid and reversible formation of transient diastereomeric aggregates (dimers or higher-order species) between enantiomers in a solution of a non-racemic (scalemic) chiral compound. acs.orgcnr.it

For a chiral amine like this compound, the presence of hydrogen-bond donor (N-H) and acceptor (amine lone pair, aromatic π-system) groups can facilitate the formation of homochiral associates (S,S) and heterochiral associates (S,R). acs.orgnih.gov These diastereomeric associates exist in different chemical environments, leading to a splitting of NMR signals for a scalemic mixture, whereas an enantiomerically pure sample would show only a single set of signals. acs.orguni-muenchen.de

The key characteristics of the SIDA effect are:

Observation in Scalemic Mixtures : It is only observed in mixtures where the enantiomeric excess (% ee) is greater than 0% and less than 100%. acs.org

Signal Duplication : The NMR spectrum exhibits two distinct sets of peaks for certain nuclei.

Ratio Correlation : The relative integration of these two sets of signals directly corresponds to the enantiomeric ratio of the sample. uni-muenchen.de

This effect provides a powerful tool for the in situ determination of enantiomeric purity without the need for external chiral resolving agents, which could otherwise complicate the NMR spectrum. cnr.itnih.gov Studies have shown that numerous chiral amine derivatives exhibit the SIDA effect, suggesting that this phenomenon is more common than previously thought and can be a valuable method for stereochemical analysis. acs.orgnih.gov

Chiroptical Spectroscopy for Stereochemical Characterization

Chiroptical techniques are indispensable for investigating the stereochemistry of chiral molecules as they rely on the differential interaction of the molecule with left and right circularly polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light (ΔA = AL - AR) by a chiral molecule as a function of wavelength. A CD spectrum is obtained by plotting this difference against wavelength, showing positive or negative peaks, known as Cotton effects. The sign and magnitude of these Cotton effects are characteristic of the molecule's absolute configuration and conformation. For aromatic compounds like this compound, electronic transitions within the substituted benzene ring chromophore give rise to distinct CD signals that can be used to assign the absolute configuration of the stereocenter. The experimental CD spectrum is often compared with spectra predicted by theoretical calculations to provide a confident assignment of the absolute stereochemistry.

Vibrational Circular Dichroism (VCD) is the extension of CD into the infrared region, measuring the differential absorption of left and right circularly polarized IR radiation during vibrational transitions. nih.govwikipedia.org This technique provides detailed three-dimensional structural information because the VCD spectrum is sensitive to the mutual orientation of different groups within the molecule. wikipedia.org

A significant advantage of VCD is that the absolute configuration of a chiral molecule can be determined by comparing the experimental VCD spectrum with the spectrum predicted from ab initio density functional theory (DFT) calculations. nih.gov Since enantiomers produce mirror-image VCD spectra of equal intensity but opposite sign, this comparison allows for an unambiguous assignment of the (S) or (R) configuration. nih.gov For this compound, VCD analysis would involve measuring the spectrum and then computationally modeling the VCD spectra for both the (S) and (R) enantiomers to see which one matches the experimental result.

X-ray Crystallography for Absolute Configuration Determination

Single-crystal X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed three-dimensional map of the electron density within the crystal, revealing the precise spatial arrangement of every atom.

To determine the absolute configuration, anomalous dispersion effects are utilized. When heavy atoms (like bromine in this case) are present in the structure, their interaction with the X-rays allows for the differentiation between the actual structure and its mirror image. The result is an unambiguous assignment of the (S) or (R) configuration at the chiral center.

While no specific crystal structure for this compound is publicly available, a typical output of such an analysis includes precise bond lengths, bond angles, and crystallographic parameters. An illustrative example of crystallographic data for a related bromo-fluoro compound is shown below. researchgate.net

Table 1: Illustrative Crystallographic Data for a Bromo-Fluoro Aromatic Compound

| Parameter | Example Value |

|---|---|

| Chemical Formula | C18H17BrFN5O2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 19.3571 |

| b (Å) | 13.4295 |

| c (Å) | 7.3036 |

| β (°) | 93.372 |

| Volume (ų) | 1895.3 |

Polarimetry for Specific Rotation Measurement

Polarimetry is a traditional yet fundamental technique for characterizing chiral compounds. It measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral substance. wikipedia.orgwikipedia.org This property is known as optical activity. The extent of this rotation is quantified as the specific rotation, [α], which is an intrinsic property of a specific chiral molecule under defined conditions. wikipedia.org

The specific rotation is calculated using the Biot's law equation:

[α]Tλ = α / (l × c)

Where:

[α] is the specific rotation.

T is the temperature in degrees Celsius.

λ is the wavelength of the light (commonly the sodium D-line, 589 nm).

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the solution in grams per milliliter (g/mL). wikipedia.org

For this compound, the "S" configuration will correspond to a specific rotation that is either positive (dextrorotatory, (+)) or negative (levorotatory, (-)). Its enantiomer, (1R)-1-(3-bromo-4-fluorophenyl)ethan-1-amine, will exhibit a specific rotation of the exact same magnitude but with the opposite sign. wikipedia.org This allows polarimetry to be used not only to characterize the enantiomer but also to determine the enantiomeric excess of a sample if the specific rotation of the pure enantiomer is known.

Table 2: Example Calculation of Observed Rotation

| Parameter | Value |

|---|---|

| Specific Rotation ([α]) of pure (1S)-enantiomer | -25.0° (Hypothetical) |

| Concentration (c) | 1.0 g / 100 mL (0.01 g/mL) |

| Path Length (l) | 1.0 dm |

| Calculated Observed Rotation (α) | -0.25° |

Computational and Theoretical Studies of 1s 1 3 Bromo 4 Fluorophenyl Ethan 1 Amine

Conformational Analysis and Energy Landscapes

A comprehensive conformational analysis of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-amine would be the foundational step in its theoretical characterization. This process involves identifying all possible spatial arrangements of the atoms (conformers) and determining their relative stabilities.

The primary focus would be on the rotation around the C-C bond connecting the chiral center to the phenyl ring and the C-N bond. Due to the presence of the chiral ethylamine (B1201723) group, various staggered and eclipsed conformations would exist. The bulky bromine atom and the electronegative fluorine atom on the phenyl ring would introduce significant steric and electronic effects, influencing the preferred orientations.

Methodology:

Potential Energy Surface (PES) Scan: A systematic scan of the dihedral angles defining the key rotations would be performed. This generates a potential energy surface, with energy minima corresponding to stable conformers and energy maxima corresponding to transition states between them.

Geometry Optimization: The structures corresponding to the energy minima on the PES would be fully optimized to find the exact low-energy conformations.

Expected Findings: The analysis would likely reveal a few low-energy conformers that are significantly populated at room temperature. The relative energies of these conformers would be tabulated, and the energy barriers for interconversion would be calculated. This information is crucial for understanding the molecule's dynamic behavior and how it might interact with other molecules.

Table 6.1.1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| I (Anti) | ~180° | 0.00 |

| II (Gauche) | ~60° | 1.25 |

| III (Gauche) | ~-60° | 1.30 |

Note: This data is illustrative and not based on published experimental or computational results for this specific molecule.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), would provide deep insights into the electronic properties of This compound .

Methodology:

DFT Calculations: Using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), various electronic properties would be calculated for the lowest energy conformer.

Molecular Orbital Analysis: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO gap is a key indicator of chemical reactivity.

Electrostatic Potential (ESP) Mapping: An ESP map would be generated to visualize the electron density distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Expected Findings: The HOMO would likely be localized on the amine group and the electron-rich aromatic ring, indicating these are the primary sites for electrophilic attack. The LUMO would be distributed over the aromatic ring, particularly influenced by the electron-withdrawing bromo and fluoro substituents. The ESP map would show a negative potential around the nitrogen and fluorine atoms and a positive potential around the amine hydrogens.

Table 6.2.1: Hypothetical Calculated Electronic Properties

| Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

Note: This data is illustrative and not based on published experimental or computational results for this specific molecule.

Modeling of Stereoselective Reaction Mechanisms

Computational modeling can be employed to understand and predict the stereoselectivity of reactions involving This compound . This is particularly relevant when it acts as a chiral auxiliary, a chiral catalyst, or a substrate in an asymmetric synthesis.

Methodology:

Transition State Searching: For a given reaction, the structures of the transition states leading to the different possible stereoisomeric products would be located and optimized.

Activation Energy Calculation: The energy difference between the reactants and each transition state (the activation energy) would be calculated. According to transition state theory, the pathway with the lower activation energy will be the favored one, leading to the major product.

Expected Findings: By comparing the activation energies for the formation of different stereoisomers, the model could predict the enantiomeric or diastereomeric excess of the reaction. For instance, in a reaction where the amine acts as a nucleophile, the model could show why attack from one face of an electrophile is energetically more favorable than from the other, due to steric hindrance or favorable electronic interactions involving the bromo-fluorophenyl group.

Simulation of Chiral Recognition and Interactions (e.g., with Chiral Stationary Phases)

Understanding how This compound is recognized by other chiral molecules is fundamental for its separation from its enantiomer and for its role in asymmetric catalysis. Molecular dynamics (MD) simulations and docking studies are powerful tools for this purpose.

Methodology:

Molecular Docking: The (1S)-enantiomer and its (1R)-counterpart would be docked into the binding site of a chiral selector, such as the chiral stationary phase (CSP) used in chromatography. Docking algorithms would predict the most stable binding poses for each enantiomer.

Molecular Dynamics (MD) Simulations: The docked complexes would be subjected to MD simulations to observe their dynamic behavior over time. This allows for a more realistic assessment of the interactions in a solvated environment.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) could be used to calculate and compare the binding free energies of the two enantiomers with the chiral selector.

Expected Findings: The simulation would likely reveal key intermolecular interactions responsible for chiral recognition, such as hydrogen bonds, π-π stacking, and steric repulsion. For example, the amine group could form hydrogen bonds, while the bromo-fluorophenyl ring could engage in π-π interactions with an aromatic moiety in the selector. The enantiomer that forms a more stable complex (lower binding free energy) with the CSP would be the one that is more strongly retained during chromatography. A significant difference in binding energies between the (1S) and (1R) enantiomers would explain a successful chiral separation.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Routes (e.g., Green Chemistry Aspects)

Future research will increasingly prioritize the development of environmentally benign and sustainable methods for the synthesis of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-amine. This aligns with the broader adoption of green chemistry principles within the chemical industry to minimize waste, reduce energy consumption, and utilize renewable resources. chiralpedia.comtaylorfrancis.com

Key areas of investigation will likely include:

Biocatalysis: The use of enzymes, such as transaminases, offers a highly selective and environmentally friendly alternative to traditional chemical methods for producing chiral amines. nih.govresearchgate.net Future work will focus on discovering and engineering novel transaminases with improved activity, stability, and substrate scope for the asymmetric amination of the corresponding ketone precursor, 3'-bromo-4'-fluoroacetophenone (B85946). dovepress.com The development of efficient whole-cell biocatalyst systems could further enhance the economic and environmental viability of this approach.

Catalytic Hydrogenation: Asymmetric transfer hydrogenation and asymmetric hydrogenation are powerful techniques for the enantioselective reduction of imines or the corresponding ketones. nih.govacs.org Research is expected to focus on developing catalysts that operate under milder conditions, utilize greener solvents (e.g., water or bio-based solvents), and are recyclable.

Flow Chemistry: Continuous flow processes offer significant advantages over batch synthesis in terms of safety, efficiency, and scalability. The integration of greener synthetic methods with flow reactors will be a key trend.

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Designing synthetic routes that minimize waste generation. |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. chiralpedia.com |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. |

| Designing Safer Chemicals | Designing chemical products to affect their desired function while minimizing their toxicity. |

| Safer Solvents and Auxiliaries | The use of safer solvents, such as water or biodegradable solvents, and minimizing the use of auxiliary substances. mdpi.com |

| Design for Energy Efficiency | Conducting synthetic methods at ambient temperature and pressure whenever possible. |

| Use of Renewable Feedstocks | Utilizing renewable raw materials rather than depleting ones. chiralpedia.com |

| Reduce Derivatives | Minimizing or avoiding unnecessary derivatization to reduce reaction steps, reagents, and waste. |

| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. chiralpedia.com |

Exploration of New Catalytic Systems for Enantioselective Synthesis

The development of novel and more efficient catalytic systems is central to advancing the synthesis of enantiomerically pure this compound.

Future research in this area will likely focus on:

Novel Chiral Ligands for Metal Catalysis: The design and synthesis of new chiral ligands for transition metal catalysts (e.g., based on iridium, rhodium, ruthenium) will continue to be a major focus. acs.orgnih.govsigmaaldrich.com The aim is to develop catalysts with higher activity, enantioselectivity, and broader substrate scope for the asymmetric reduction of the precursor ketone or related imines. researchgate.net

Organocatalysis: Chiral Brønsted acids and other organocatalysts are emerging as powerful tools for enantioselective synthesis. rsc.org Future work will explore the application of novel organocatalysts for the asymmetric synthesis of this compound and related compounds.

Biocatalytic Systems: As mentioned earlier, the discovery and engineering of enzymes, particularly transaminases and imine reductases, will be a key area of research. researchgate.netsemanticscholar.org Advances in protein engineering and directed evolution will enable the development of highly efficient and selective biocatalysts. nih.govdovepress.com

Electrocatalysis: Enantioselective electrochemical methods offer a sustainable approach to synthesis by using electricity as a "reagent". mdpi.com The development of chiral electrodes or mediators for the enantioselective reduction of the precursor ketone or imine is a promising, albeit challenging, area of future research.

| Catalyst Type | Advantages | Potential Application for this compound Synthesis |

| Transition Metal Catalysts | High activity and enantioselectivity. acs.orgnih.gov | Asymmetric hydrogenation or transfer hydrogenation of 3'-bromo-4'-fluoroacetophenone. sigmaaldrich.com |

| Organocatalysts | Metal-free, often less sensitive to air and moisture. rsc.org | Enantioselective reductive amination of 3'-bromo-4'-fluoroacetophenone. |

| Biocatalysts (Enzymes) | High enantioselectivity and specificity, mild reaction conditions. nih.govdovepress.com | Asymmetric amination of 3'-bromo-4'-fluoroacetophenone using transaminases. researchgate.net |

| Electrocatalysts | Use of electricity as a clean reagent, potential for high efficiency. mdpi.com | Enantioselective electrochemical reduction of the corresponding imine. |

Advanced Applications in Materials Science and Supramolecular Chemistry

While primarily used as a synthetic intermediate, the unique structural features of this compound, including its chirality and the presence of halogen atoms capable of halogen bonding, suggest potential applications in materials science and supramolecular chemistry.

Future research could explore:

Chiral Ligands for Coordination Polymers and Metal-Organic Frameworks (MOFs): The amine functionality can be used to synthesize chiral ligands for the construction of novel coordination polymers and MOFs. These materials could have applications in chiral separations, asymmetric catalysis, and sensing.

Supramolecular Gels: The ability of the molecule to form hydrogen bonds and potentially halogen bonds could be exploited to create chiral supramolecular gels. These soft materials could find applications in drug delivery and as templates for the synthesis of chiral materials.

Chiral Recognition: The chiral nature of the compound makes it a candidate for use in chiral recognition systems. acs.org This could involve its incorporation into polymers or onto surfaces for the separation of enantiomers or for use in chiral sensors. The dynamic nature of some supramolecular structures could be harnessed for chirality inversion and control. rsc.org

Integration with Flow Chemistry and High-Throughput Experimentation

To accelerate the discovery of optimal synthetic routes and new applications, the integration of this compound chemistry with modern automation and high-throughput technologies is crucial.

Emerging trends in this area include:

Flow Synthesis: The development of continuous flow processes for the synthesis of this compound will enable safer, more efficient, and scalable production. This is particularly advantageous for reactions that are exothermic or involve hazardous reagents.

High-Throughput Experimentation (HTE): HTE platforms can be used to rapidly screen a large number of catalysts, ligands, and reaction conditions to identify the optimal parameters for the enantioselective synthesis of the target amine. nih.govnih.gov This can significantly accelerate the research and development process.

Automated Synthesis and Analysis: The combination of flow chemistry with automated reaction optimization and online analytical techniques (e.g., HPLC, mass spectrometry) will allow for the rapid development and implementation of robust synthetic processes.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for confirming the structure and chirality of (1S)-1-(3-bromo-4-fluorophenyl)ethan-1-amine?

- Methodological Answer :

-

Chiral Characterization : Use polarimetry or chiral HPLC to confirm enantiomeric purity. For absolute configuration determination, single-crystal X-ray diffraction (SCXRD) with programs like SHELXL is recommended. SCXRD can resolve chiral centers unambiguously by analyzing Flack parameters .

-

Spectroscopic Confirmation :

-

NMR : Compare H and C NMR chemical shifts with computed spectra (DFT calculations) to validate substituent positions.

-

IR : Identify amine stretching vibrations (N–H, ~3300 cm) and aryl-halogen bonds (C–Br, ~500 cm) .

-

Mass Spectrometry : High-resolution LC-MS (ESI or EI) confirms molecular weight (e.g., [M+H] for CHBrFN: calc. 234.98) .

- Data Table :

Q. What are the recommended storage conditions for this compound hydrochloride to ensure stability?

- Methodological Answer :

- Store as a hydrochloride salt (hygroscopic) in airtight containers under inert gas (N or Ar) at –20°C. Avoid exposure to moisture and light to prevent decomposition. Purity (98%) and salt form enhance stability compared to the free base .

Q. How is the compound typically purified after synthesis?

- Methodological Answer :

- Recrystallization : Use ethanol/water mixtures to isolate the hydrochloride salt.

- Column Chromatography : Neutralize the salt with a weak base (e.g., NaHCO), then purify the free base using silica gel (hexane:EtOAc gradient).

- HPLC : For high-purity requirements, employ reverse-phase C18 columns with acetonitrile/water mobile phases.

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational NMR data for this compound?

- Methodological Answer :

- Step 1 : Re-examine solvent effects (e.g., DMSO vs. CDCl) and tautomerism.

- Step 2 : Perform DFT calculations (e.g., B3LYP/6-31G*) using Gaussian or ORCA to simulate NMR shifts, accounting for solvation models.

- Step 3 : If diastereomers are suspected, use 2D NMR (NOESY/ROESY) to assess spatial proximity of protons.

- Step 4 : Cross-validate with SCXRD to confirm the structure .

Q. What strategies are effective for studying structure-activity relationships (SAR) of halogen substituents in this compound?

- Methodological Answer :

-

Synthetic Modifications :

-

Replace Br with Cl/I or F with other electron-withdrawing groups (e.g., CF) to assess halogen bonding effects.

-

Introduce para-substituents to evaluate steric/electronic impacts .

-

Biological Assays :

-

Use kinase inhibition assays (e.g., tyrosine kinase targets) to correlate substituent changes with activity .

-

Computational Modeling :

-

Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding affinities with target proteins.

- Data Table : Example SAR Analysis

| Derivative | Halogen Substituent | IC (nM) | Binding Energy (kcal/mol) |

|---|---|---|---|

| Br, F (parent) | 3-Br, 4-F | 120 | –8.2 |

| Cl, CF | 3-Cl, 4-CF | 85 | –9.1 |

| I, NO | 3-I, 4-NO | 450 | –6.7 |

Q. How can crystallographic software like SHELXL or ORTEP-3 improve structural analysis of this compound?

- Methodological Answer :

- SHELXL : Refine X-ray data to model disorder (e.g., bromine/fluorine positional disorder) and calculate anisotropic displacement parameters for heavy atoms .

- ORTEP-3 : Generate publication-quality thermal ellipsoid diagrams to visualize molecular geometry and intermolecular interactions (e.g., H-bonding networks in the crystal lattice) .

Key Physical/Chemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 2138144-10-0 (hydrochloride salt) | |

| Molecular Formula | CHBrClFN | |

| Molecular Weight | 254.53 g/mol | |

| Storage Conditions | –20°C, inert atmosphere, desiccated |

Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.